

Introduction: Elucidating the Structure of a Key Heterocyclic Intermediate

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Compound of Interest

Compound Name: 2-Methoxypyrimidine-4,5-diamine

CAS No.: 104900-51-8

Cat. No.: B564226

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In the landscape of medicinal chemistry and drug discovery, pyrimidine derivatives are a cornerstone, forming the structural basis of countless therapeutic agents.^{[1][2]} **2-Methoxypyrimidine-4,5-diamine** is a significant intermediate, offering multiple reactive sites for the synthesis of more complex, biologically active molecules. Its utility in drug development hinges on the unambiguous confirmation of its structure, which is achieved through a multi-faceted spectroscopic approach.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the spectroscopic characterization of **2-Methoxypyrimidine-4,5-diamine**. We will delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The focus extends beyond mere data presentation to include the rationale behind experimental protocols and the integration of data for a holistic structural confirmation.

Molecular Profile and Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which inform the selection of analytical techniques and solvents.

Structure:

Figure 1. Chemical Structure of **2-Methoxypyrimidine-4,5-diamine**.

Data Summary Table:



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Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.^{[1][4]} It provides detailed information on the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their connectivity. For **2-Methoxypyrimidine-4,5-diamine**, we can predict the following signals:

- **Pyrimidine Ring Proton (H6):** A singlet is expected for the single proton on the pyrimidine ring. Its chemical shift will be influenced by the electron-donating amino groups and the methoxy group.
- **Amine Protons (-NH₂):** Two broad singlets are anticipated for the two non-equivalent amine groups at positions 4 and 5. These signals may exchange with deuterium in D₂O.

- Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methoxy group.

Predicted ¹H NMR Data:



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Experimental Protocol for ¹H NMR Spectroscopy:

- Sample Preparation: Dissolve 5-10 mg of **2-Methoxypyrimidine-4,5-diamine** in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for compounds with amine protons as it slows down proton exchange, resulting in sharper -NH₂ signals.
- Instrument Setup:
 - Spectrometer Frequency: 300-600 MHz.[1]
 - Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[1]
 - Number of Scans (NS): 16 scans are typically sufficient for good signal-to-noise.[1]
 - Relaxation Delay (D1): 2 seconds to allow for full relaxation of protons between scans.[1]
 - Spectral Width (SW): A range of 0 to 10 ppm is generally adequate for this type of compound.[1]

- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

Workflow for ^1H NMR Analysis:



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Caption: Workflow for ^1H NMR spectroscopic analysis.

^{13}C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of the molecule.[1] As all five carbon atoms in **2-Methoxypyrimidine-4,5-diamine** are in unique chemical environments, five distinct signals are expected in the proton-decoupled spectrum.

Predicted ^{13}C NMR Data:



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Experimental Protocol for ^{13}C NMR Spectroscopy:

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis. A slightly higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ^{13}C .
- Instrument Setup:
 - Spectrometer Frequency: 75-150 MHz (corresponding to 300-600 MHz for ^1H).
 - Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.[1]
 - Number of Scans (NS): A significantly larger number of scans (e.g., 1024 or more) is required.[1]
 - Relaxation Delay (D1): 2-5 seconds.
 - Spectral Width (SW): A range of 0 to 180 ppm is appropriate for this molecule.
- Data Processing: Similar to ^1H NMR, process the FID and calibrate the spectrum using the solvent signal (e.g., DMSO- d_6 at 39.52 ppm).

Workflow for ^{13}C NMR Analysis:



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Caption: Workflow for ^{13}C NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

[2]

Predicted Characteristic IR Absorption Bands:



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Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method):

- **Sample Preparation:** Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of the FTIR spectrometer.
- **Spectrum Recording:** Record the spectrum, typically in the range of 4000-400 cm^{-1} . Acquire a background spectrum of an empty sample holder or a pure KBr pellet first to subtract atmospheric and instrumental interferences.

Workflow for FTIR Analysis:



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Caption: Workflow for FTIR spectroscopic analysis.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the mass-to-charge ratio (m/z) of a molecule, which is crucial for determining its molecular weight and elemental composition.[4]

Predicted Mass Spectrum Data:

- **Molecular Ion (M^+):** The most critical peak will be the molecular ion peak. For **2-Methoxypyrimidine-4,5-diamine** ($C_5H_8N_4O$), the exact mass is 140.070 Da. A high-resolution mass spectrometer (HRMS) can confirm this mass to within a few parts per million, validating the molecular formula.
- **Key Fragmentation:** Fragmentation patterns can provide further structural clues. Likely fragmentations include the loss of a methyl radical ($\bullet CH_3$) from the methoxy group, leading to a peak at m/z 125, or the loss of a methoxy radical ($\bullet OCH_3$) resulting in a peak at m/z 109.

Experimental Protocol for Electrospray Ionization (ESI) Mass Spectrometry:

- **Sample Preparation:** Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- **Infusion:** Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 $\mu L/min$).
- **Ionization:** Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of protonated molecules $[M+H]^+$ in positive ion mode.
- **Mass Analysis:** Scan a suitable mass range (e.g., m/z 50-500) to detect the protonated molecule and any fragments.
- **Data Interpretation:** Identify the $[M+H]^+$ peak at m/z 141.077 and compare the measured exact mass with the theoretical value.

Workflow for Mass Spectrometry Analysis:



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Caption: Workflow for ESI-MS analysis.

Integrated Spectroscopic Analysis: A Unified Conclusion

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods.

The Self-Validating System of Structural Elucidation:

The process is inherently self-validating. The molecular formula derived from HRMS must be consistent with the number and types of signals observed in the ^{13}C and ^1H NMR spectra. The functional groups identified by IR spectroscopy must correspond to the chemical environments seen in the NMR data. This synergy provides an unassailable confirmation of the molecular structure.

Integrated Workflow Diagram:



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Caption: Integrated workflow for structural elucidation.

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